

Comparative Crystallographic Analysis of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde Derivatives

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Compound of Interest

Compound Name: 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

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A guide for researchers, scientists, and drug development professionals on the structural nuances of **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde** derivatives, leveraging X-ray crystallography to elucidate their three-dimensional architecture. This document provides a comparative analysis of substituted derivatives, detailing experimental protocols and presenting key structural data to aid in rational drug design and materials science.

The **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde** scaffold is a key structural motif in a variety of compounds with significant biological and material properties. The precise spatial arrangement of substituents on the biphenyl rings can profoundly influence their activity and physical characteristics. X-ray crystallography provides the most definitive method for determining these three-dimensional structures, offering invaluable insights into molecular conformation, intermolecular interactions, and crystal packing.

This guide presents a comparative analysis of the crystal structures of two derivatives: 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde (Compound 1) and 2-Bromo-5-hydroxybenzaldehyde (Compound 2), the latter serving as a closely related analogue for structural comparison due to the current limited availability of crystallographic data for other direct derivatives in the public domain.

Data Presentation: Crystallographic and Structural Data Comparison

The following table summarizes the key crystallographic and selected geometric parameters for the two compounds, facilitating a direct comparison of their structural features.

Parameter	Compound 1 (4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde)	Compound 2 (2-Bromo-5-hydroxybenzaldehyde)
Chemical Formula	C ₁₅ H ₁₄ O ₃	C ₇ H ₅ BrO ₂
Molecular Weight	242.27 g/mol	201.02 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pnma
Unit Cell Dimensions		
a (Å)	10.136(2)	3.9851(5)
b (Å)	11.396(2)	16.547(3)
c (Å)	11.083(2)	11.841(2)
α (°)	90	90
β (°)	108.38(3)	90
γ (°)	90	90
Volume (Å ³)	1214.5(4)	780.1(2)
Z	4	4
Calculated Density (g/cm ³)	1.325	1.710
CCDC Number	234508 [1]	143256 [2]
Key Torsion Angle (°)	C(4')-C(1')-C(1)-C(2) = 55.9(3)	N/A
Intramolecular H-Bond	O(2)-H...O(1) (aldehyde)	O(2)-H...O(1) (aldehyde)

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis are crucial for the reproducibility and validation of crystallographic studies.

Synthesis and Crystallization

Compound 1 (4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde): The synthesis of the parent **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde** can be achieved via the Duff reaction or other formylation methods of 2-phenylphenol. A general procedure involves the reaction of o-phenylphenol with hexamethylenetetramine in an acidic medium. Subsequent modifications, such as methoxylation and methylation, would yield the desired derivative.

- Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent system, such as ethanol, methanol, or a mixture of solvents like ethyl acetate and hexane.

Compound 2 (2-Bromo-5-hydroxybenzaldehyde): This compound can be synthesized by the bromination of 3-hydroxybenzaldehyde. The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

- Crystallization: Crystals suitable for X-ray analysis can be obtained by recrystallization from common organic solvents.

X-ray Data Collection and Structure Refinement

A general protocol for X-ray crystallography is outlined below. Specific parameters for each compound are detailed in their respective publications.

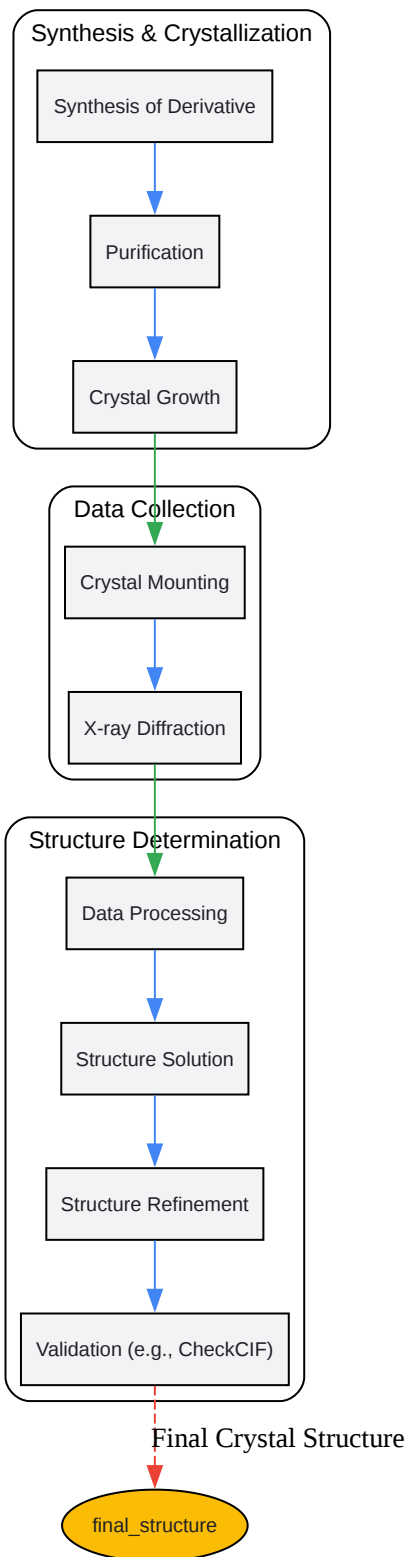
- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K or 150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).
- Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

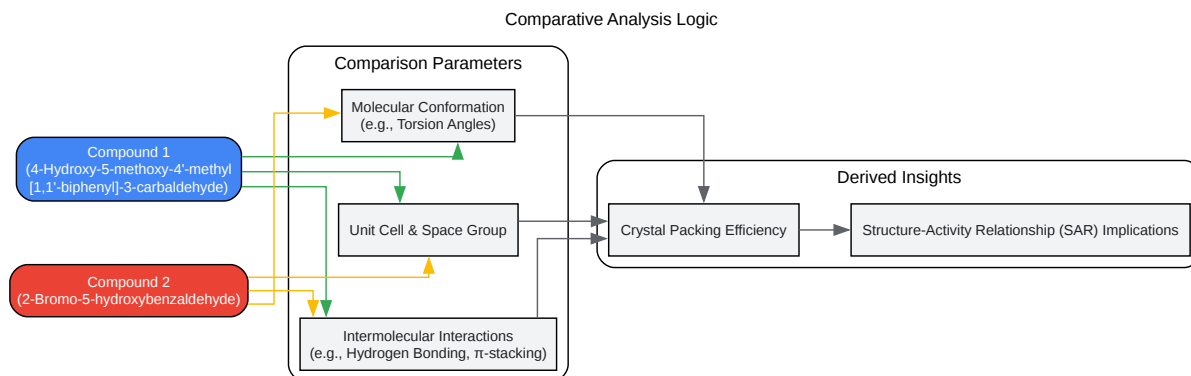
Mandatory Visualization

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship in comparing the two derivatives.

Experimental Workflow for X-ray Crystallography

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Caption: A generalized workflow for determining the crystal structure of a chemical compound.



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Caption: Logical flow for the comparative structural analysis of the two aldehyde derivatives.

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References

- 1. 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde | C₁₅H₁₄O₃ | CID 39224732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-hydroxybenzaldehyde | C₇H₅BrO₂ | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]
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